hCA I Inhibitory Potency: 30-Fold Superiority of hCAI/II-IN-2 Over Acetazolamide
hCAI/II-IN-2 (compound 2b) inhibited hCA I with a Ki of 40.97 nM, compared to acetazolamide (AAZ) which exhibited a Ki of 1237.10 nM against the same isoform under identical stopped-flow CO₂ hydration assay conditions [1]. This represents an approximately 30.2-fold improvement in hCA I inhibitory potency. The hCA I Ki of hCAI/II-IN-2 falls within the mid-range of the active series (16.95–52.71 nM), and is 1.25-fold more potent than compound 5b (Ki = 51.25 nM) but 2.4-fold less potent than compound 6d (Ki = 16.95 nM) [1].
| Evidence Dimension | Inhibitory constant (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 40.97 nM (hCAI/II-IN-2, compound 2b) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 1237.10 nM; Compound 5b: Ki = 51.25 nM; Compound 6d: Ki = 16.95 nM |
| Quantified Difference | 30.2-fold more potent than AAZ; 1.25-fold more potent than 5b; 2.4-fold less potent than 6d |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human hCA I; 20 mM HEPES buffer (pH 7.5), 20 mM Na₂SO₄; monitored at 25°C [1] |
Why This Matters
A researcher requiring balanced dual hCA I/II inhibition for AMS modeling cannot use AAZ because its near-millimolar hCA I Ki leaves this isoform essentially uninhibited at pharmacologically relevant concentrations, whereas hCAI/II-IN-2 provides nanomolar engagement of both isoforms.
- [1] Yang C, Wang J, Cheng Y, Yang X, Feng Y, Zhuang X, Li Z, Zhao W, Zhang J, Sun X, He X. N-Quinary heterocycle-4-sulphamoylbenzamides exert anti-hypoxic effects as dual inhibitors of carbonic anhydrases I/II. Bioorg Chem. 2020 Jul;100:103931. View Source
